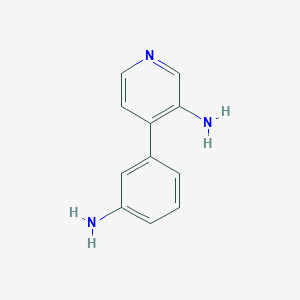

4-(3-Aminophenyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-(3-aminophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H11N3/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,12-13H2 |

InChI Key |

WJFFGWXAQYCEQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=NC=C2)N |

Origin of Product |

United States |

Structural Significance Within Heterocyclic Amine Chemistry

The 4-(3-Aminophenyl)pyridin-3-amine molecule is a distinct entity within the broad class of heterocyclic amines. Its structure, featuring a pyridine (B92270) core, is a common motif in a vast number of biologically active compounds and functional materials. nih.govnih.gov The presence of two amine groups, one directly on the pyridine ring and another on the appended phenyl group, offers multiple sites for chemical modification and interaction.

The planarity of the pyridine and phenyl rings, coupled with the rotational freedom around the carbon-carbon single bond connecting them, allows the molecule to adopt various conformations. This structural adaptability can be a key factor in its interaction with biological targets or its assembly into larger supramolecular structures.

Contextual Role of the Pyridine Aminophenyl Moiety in Chemical Design

The pyridine-aminophenyl moiety serves as a valuable building block in the design of new molecules with specific functions. In medicinal chemistry, for instance, pyridine-containing compounds are prevalent in a wide array of pharmaceuticals. nih.govresearchgate.netresearchgate.net The ability of the pyridine (B92270) nitrogen to engage in hydrogen bonding and its capacity to improve water solubility make it a favored scaffold in drug discovery. nih.govresearchgate.net

The aminophenyl portion of the molecule further enhances its utility. Aromatic amines are known to be important pharmacophores, and their incorporation can lead to compounds with a range of biological activities. nih.govnih.gov The presence of the amino group on the phenyl ring provides a handle for creating libraries of derivatives through reactions such as acylation, alkylation, or sulfonylation, allowing for the fine-tuning of a molecule's properties.

The combined pyridine-aminophenyl scaffold has been explored in the design of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The 4-aminophenyl group can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases, while the pyridine ring and its substituents can be modified to achieve selectivity and potency. For example, derivatives of 4-anilinoquinazolines and related pyridopyrimidines have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, aminopyridine derivatives have been investigated as potential inhibitors of BACE1, an enzyme involved in Alzheimer's disease. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are two primary classes of quantum chemical calculations used to study molecular systems. DFT methods calculate the electronic structure based on the electron density, which is computationally less intensive than traditional ab initio methods that use the full wave function. nih.gov Both approaches are used to investigate pharmaceutically relevant molecules. nih.gov For aminopyridine derivatives, DFT methods with functionals like B3LYP have been successfully used to determine molecular properties. researchgate.netresearchgate.netnih.gov These calculations provide a robust foundation for understanding the molecule's fundamental characteristics.

Before calculating other properties, it is essential to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy state. researchgate.net For a flexible molecule like 4-(3-Aminophenyl)pyridin-3-amine, which has a rotational bond between the phenyl and pyridine (B92270) rings, conformational analysis is performed to identify the global minimum energy conformer. researchgate.net This optimized structure serves as the basis for all subsequent calculations, ensuring that the predicted properties are relevant to the molecule's most likely state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. thaiscience.infomdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org Computational studies on analogous aromatic amines have shown that charge transfer can occur within the molecule, influencing its reactivity. nih.govthaiscience.info

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Energy Gap (eV) | Data Not Available |

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure and aid in the assignment of vibrational bands to specific functional groups, such as the N-H stretches of the amine groups or the aromatic ring vibrations. nih.govresearchgate.net Such correlative studies are invaluable for structural elucidation and have been performed on related aminopyridine compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a molecule like this compound, which can serve as a core structure or "scaffold," QSAR studies are used to guide the design of new derivatives with enhanced potency. unifi.it By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules with known activities, a predictive QSAR model can be built. chemrevlett.comresearchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby optimizing the scaffold for a specific biological target. unifi.it

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. mdpi.com This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. d-nb.infomdpi.com For this compound, docking simulations could be performed to investigate its binding affinity and mode of interaction within the active site of a target protein. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the binding interactions and conformational changes that may occur upon binding. rsc.org These simulations are computationally intensive but provide a more realistic picture of the molecular interactions in a biological environment.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase 1 | Data Not Available | Data Not Available |

| Example Protease A | Data Not Available | Data Not Available |

Theoretical Elucidation of Reaction Mechanisms

Following a comprehensive search of available scientific literature, no specific studies detailing the theoretical elucidation of reaction mechanisms for this compound were identified. Computational chemistry and theoretical investigations are pivotal in understanding the intricacies of chemical reactions at a molecular level. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of reaction pathways.

While research exists on the computational analysis of related compounds, such as simpler aminopyridines or other isomers, the strict focus of this article on this compound prevents the inclusion of analogous data. The reactivity of aminopyridines can be complex, with potential reaction sites at the amino groups and the pyridine nitrogen, as well as on the aromatic rings. Theoretical studies would be instrumental in predicting the regioselectivity and stereoselectivity of various reactions, such as electrophilic substitution, nucleophilic attack, or metal-catalyzed cross-coupling.

The absence of specific theoretical studies on the reaction mechanisms of this compound highlights a gap in the current chemical literature and suggests an opportunity for future research in this area. Such investigations would be valuable for optimizing synthetic routes and for designing new derivatives with tailored properties.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Modifications of the Aminophenyl Subunit

The aminophenyl portion of the molecule contains a primary aromatic amine that can undergo a variety of chemical reactions, including oxidation, reduction of precursor nitro groups, and substitutions on the phenyl ring.

The amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, and potentially polymerization. In a related study, a similar compound, amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, was shown to be oxidized to an o-quinone. nih.gov This suggests that the aminophenyl moiety in 4-(3-aminophenyl)pyridin-3-amine could undergo similar oxidative transformations.

Conversely, the synthesis of this compound often involves the reduction of a nitro precursor. This is a common and crucial step in the synthesis of aromatic amines. The reduction of a corresponding nitro-substituted precursor would yield the target diamine, a foundational reaction in the preparation of such compounds.

A summary of these potential reactions is presented in Table 1.

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., H₂O₂, peroxy acids) | Nitroso, Nitro, or Quinone-like compounds |

The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the presence of the amino group. The amino group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amine. However, the bulky pyridyl substituent may sterically hinder the ortho positions.

Potential electrophilic substitution reactions include halogenation, nitration, and sulfonation. The regioselectivity of these reactions would be influenced by the electronic effects of both the amino group and the deactivating effect of the pyridyl ring at the meta position.

The primary amine of the aminophenyl subunit is readily functionalized through acylation, sulfonylation, and alkylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This type of derivatization is a common strategy to modify the properties of the molecule. For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry. nih.gov

Similarly, reaction with sulfonyl chlorides would produce sulfonamides, while alkylating agents would lead to secondary or tertiary amines. The reactivity of the two amine groups in the molecule (one on the phenyl ring and one on the pyridine (B92270) ring) would need to be considered, and selective protection might be necessary to achieve regioselectivity.

Functionalization of the Pyridine Ring System

The pyridine ring presents a different set of challenges and opportunities for functionalization compared to the phenyl ring. The nitrogen atom in the pyridine ring makes it electron-deficient and generally less reactive towards electrophilic substitution.

Achieving regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry. researchgate.netrsc.org However, the presence of the amino group at the 3-position can direct incoming substituents. Methodologies for the C3-amination of pyridines have been developed, often proceeding through a dearomatization-rearomatization sequence involving Zincke imine intermediates. nih.gov

Strategies for the regioselective functionalization of pyridines include:

Directed metalation: Using a directing group to introduce a substituent at a specific position.

Halogenation-cross-coupling: Introduction of a halogen followed by a metal-catalyzed cross-coupling reaction to introduce a variety of substituents. An efficient synthesis of 3-amino-4-phenylpyridine (B131099) derivatives has been reported using this strategy. rsc.org

Nucleophilic aromatic substitution: This is more common for pyridines, especially with a good leaving group present.

The regioselectivity of nucleophilic additions to related 3,4-pyridyne intermediates has also been studied, providing insights into the factors that control the position of incoming nucleophiles. nih.gov

Furthermore, recyclization reactions of pyridine derivatives can lead to the formation of fused heterocyclic systems. For example, 2-hydrazinopyridines can be cyclized to form triazolopyridines. researchgate.net Such strategies could potentially be adapted to create more complex molecular architectures based on the this compound scaffold. The synthesis of highly functionalized pyridines through the ring expansion of isoxazoles has also been reported. nih.gov

A summary of potential functionalization strategies for the pyridine ring is provided in Table 2.

Table 2: Potential Functionalization Strategies for the Pyridine Ring

| Strategy | Description | Potential Outcome |

|---|---|---|

| Directed C-H Functionalization | Use of directing groups to achieve regioselective substitution. | Introduction of various functional groups at specific positions. |

| Dearomatization-Rearomatization | Temporary disruption of the aromatic system to allow for functionalization. | Regioselective introduction of substituents, such as amino groups at C3. nih.gov |

Scaffold Hybridization and Incorporation into Complex Systems

The this compound core structure serves as a valuable building block for the synthesis of more complex molecules through scaffold hybridization. This strategy involves combining the aminophenylpyridine moiety with other pharmacologically relevant scaffolds to create hybrid molecules with novel or enhanced biological activities.

One prominent application of this strategy is in the development of kinase inhibitors. For instance, the aminophenylpyridine scaffold has been integrated into pyrrolo[2,3-d]pyrimidine systems to create potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer therapy. In a study, researchers merged fragments of the known CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, utilizing the aminophenylpyridine motif as a key component. This molecular hybridization approach, guided by molecular docking studies, led to the synthesis of novel compounds with significant inhibitory activity. acs.org

Another example is the development of pyridine-annulated purine (B94841) analogs as potential anticancer agents. By employing a scaffold-hopping and hybridization strategy, scientists have designed and synthesized novel compounds where a pyridine ring system, conceptually related to the aminophenylpyridine core, is fused to a purine framework. This approach has yielded compounds that induce apoptosis in cancer cells. acs.org

Furthermore, the versatility of the aminophenylpyridine scaffold is demonstrated in its use for creating tetrahydropyrido[4,3-d]pyrimidine derivatives as human topoisomerase II inhibitors. By functionalizing the core structure with various aniline (B41778) derivatives, researchers have developed a library of compounds with promising antiproliferative activities. wikipedia.org The strategic introduction of different substituents on the aminophenyl ring allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

The isoxazolo[3,4-b]pyridin-3-amine scaffold, which shares structural similarities with this compound, has also been a foundation for developing covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). rsc.orgnih.gov These examples underscore the utility of the aminophenylpyridine core in generating diverse and complex chemical entities with significant therapeutic potential.

Strategies for Improved Molecular Recognition and Target Engagement

Enhancing the molecular recognition and target engagement of molecules derived from the this compound scaffold is crucial for improving their efficacy as therapeutic agents. Various strategies are employed to achieve this, primarily focusing on modifying the scaffold to optimize its interactions with the target protein.

A key strategy is the introduction of functional groups that can form specific, high-affinity interactions with the target's binding site. In the context of kinase inhibitors, this often involves designing molecules that can form covalent bonds with specific amino acid residues within the kinase domain. For example, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have been synthesized with Michael acceptors, such as vinyl sulfonamide and acrylamide (B121943) groups. rsc.org These groups can react with cysteine residues in the ATP-binding pocket of FLT3, leading to irreversible inhibition and potent activity against drug-resistant mutants. rsc.orgnih.gov

The following table details the inhibitory activities of some of these derivatives against FLT3 and cancer cell lines:

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |

| C14 | FLT3 | 256 | - | - |

| F15 | FLT3 | 123 | MOLM-13 | 253 |

| MV4-11 | 91 |

Data sourced from publications on FLT3 inhibitors. rsc.orgnih.gov

Furthermore, the conformation of the molecule plays a significant role in target engagement. The extended conformation of imatinib, a well-known kinase inhibitor that contains a related N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide scaffold, allows it to fit into the ATP-binding pocket of the Abl kinase. The molecule is connected by N–H…O and N–H…N hydrogen bonds between the amine and amide groups and the pyrimidine (B1678525) ring, which are crucial for its inhibitory activity. rsc.org These examples highlight the importance of detailed structural information and computational modeling in designing derivatives of this compound with improved molecular recognition and target engagement.

Photochemical Transformations of Related Compounds

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of related aminopyridine and pyridine derivatives provides insight into potential transformations. The presence of the pyridine ring and amino groups suggests that this compound could undergo various photochemical reactions upon exposure to UV or visible light.

One common photochemical reaction in pyridine derivatives is photodimerization. For example, 2-aminopyridines have been shown to undergo photochemical dimerization. acs.org Another potential transformation is photorearrangement. Studies on 1-(3-pyridyl)-2-nitropropenes have demonstrated that irradiation can lead to rearrangement to form 1-(3-pyridyl)-1-hydroxyiminopropan-2-one. rsc.org

Photoisomerization is another key photochemical process observed in related systems. The hydrazone functional group coupled with a pyridyl substituent can undergo E-to-Z photoisomerization on a picosecond timescale. rsc.org This process is often reversible and can be influenced by the environment, such as the presence of intramolecular hydrogen bonds. rsc.org In a broader context, photoisomerization is a fundamental process in molecular photoswitches, where light is used to control the geometry of a molecule, switching it between two states. mdpi.comyoutube.com This principle is famously observed in the cis-trans isomerization of retinal in rhodopsin, the primary event in vision. nih.gov

The photochemical synthesis of more complex heterocyclic systems from pyridine-containing precursors is also a relevant area. For instance, visible-light-induced approaches have been developed for the synthesis and functionalization of imidazopyridines, which can be formed from aminopyridine derivatives. mdpi.com These reactions often proceed through radical intermediates generated by a photocatalyst. mdpi.com

Given these examples from related compounds, it is plausible that this compound could undergo similar photochemical transformations, such as dimerization, rearrangement, or participation in photocatalytic cycles to form more complex structures. However, dedicated photochemical studies would be necessary to determine the specific reactivity of this compound.

Academic Applications of the 4 3 Aminophenyl Pyridin 3 Amine Scaffold

Role as a Privileged Chemical Scaffold in Design and Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through various modifications. mdpi.com The 4-(3-aminophenyl)pyridin-3-amine core exemplifies such a scaffold, demonstrating its utility in the discovery of novel bioactive agents. nih.govresearchgate.net

The pyridine (B92270) ring, a key component of this scaffold, is a common feature in many FDA-approved drugs. nih.govresearchgate.net Its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.gov The aminophenyl group provides a crucial point for further chemical modification, allowing for the introduction of various substituents to modulate the compound's properties and target specificity. The inherent basicity of the pyridine nitrogen and the amino groups allows for the formation of hydrogen bonds and other non-covalent interactions, which are critical for binding to biological macromolecules. nih.gov

Researchers have successfully utilized the this compound scaffold to develop inhibitors for a variety of enzymes, including protein kinases. For instance, derivatives of this scaffold have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govnih.gov These studies highlight the scaffold's ability to serve as a foundation for generating potent and selective inhibitors.

Development of Molecular Probes for Biological Mechanism Studies

Molecular probes are essential tools for elucidating complex biological processes. The this compound scaffold has proven to be a valuable platform for the design and synthesis of such probes.

Structural Design for Specific Molecular Target Interaction

The versatility of the this compound scaffold allows for the strategic design of molecules that can interact with specific biological targets. mdpi.comnih.govnih.gov By modifying the substituents on the phenyl and pyridine rings, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired binding affinities and selectivities.

For example, in the development of kinase inhibitors, the aminophenyl portion of the scaffold can be modified to interact with the hinge region of the kinase domain, a common binding motif. The pyridine ring can then be functionalized to extend into other pockets of the active site, enhancing potency and selectivity. This targeted design approach has been instrumental in the development of probes to study enzyme function and signaling pathways. reading.ac.uk

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. mdpi.com The this compound scaffold provides an excellent framework for conducting systematic SAR studies. nih.govreading.ac.uk By synthesizing and testing a series of analogs with specific structural modifications, researchers can identify the key chemical features responsible for a particular biological effect.

For instance, in the development of FLT3 inhibitors, SAR studies on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives revealed that the incorporation of Michael acceptors, such as vinyl sulfonamide and acrylamide (B121943), led to irreversible inhibition of the enzyme. nih.gov These studies provided crucial insights into the mechanism of action and guided the optimization of lead compounds.

Table 1: SAR of this compound Derivatives as Kinase Inhibitors

| Compound | Modification | Target Kinase | Activity | Reference |

| C14 | Addition of vinyl sulfonamide | FLT3 | IC50 = 256 nM | nih.gov |

| F15 | Phenylisoxazolo[3,4-b]pyridine core | FLT3 | IC50 = 123 nM | nih.gov |

| 12g | 4-pyridyl substitution | c-Met | IC50 = 0.052 µM | reading.ac.uk |

| 11e | 3-pyridyl substitution | c-Met | IC50 = 0.062 µM | reading.ac.uk |

Investigation of Protein-Ligand Binding Modes

Understanding how a ligand binds to its protein target at the molecular level is crucial for rational drug design. tdx.cat The this compound scaffold has been instrumental in studies aimed at elucidating protein-ligand interactions. Techniques such as X-ray crystallography and molecular modeling have been used to determine the binding modes of derivatives of this scaffold.

In a study on c-Met kinase inhibitors, molecular docking simulations revealed that a derivative of the this compound scaffold formed a key hydrogen bond with the hinge region of the enzyme, while the triazolotriazine core engaged in pi-pi stacking interactions with a tyrosine residue. reading.ac.uk These detailed binding studies provide a structural basis for the observed activity and guide further optimization efforts.

Coordination Chemistry and Metal Ion Chelation Studies

The nitrogen atoms in the pyridine ring and the amino groups of the this compound scaffold make it an excellent candidate for use in coordination chemistry. nih.gov These nitrogen atoms can act as donor sites for metal ions, forming stable coordination complexes.

Design of Novel Chelating Ligands

The ability of the this compound scaffold to chelate metal ions has led to its use in the design of novel ligands for various applications. mdpi.com For example, derivatives of this scaffold have been explored for their ability to bind to metal ions involved in biological processes or environmental remediation. The synthesis of new bis(3-hydroxy-4-pyridinone) ligands, for instance, has been pursued for their potential as chelating agents for uranyl complexation. mdpi.com

The design of these chelating agents often involves modifying the scaffold to introduce additional donor atoms, thereby increasing the coordination number and the stability of the resulting metal complex. The flexibility of the scaffold allows for the creation of ligands with specific geometries and selectivities for different metal ions.

Spectroscopic Characterization of Metal Complexes

The coordination of aminopyridine ligands to metal ions can be monitored using various spectroscopic techniques. preprints.org Infrared (IR) spectroscopy is a powerful tool to observe the changes in vibrational frequencies of the ligand upon coordination. For instance, the stretching vibrations of the amino group (N-H) and the pyridine ring are expected to shift upon complexation. ekb.eg These shifts provide evidence of the ligand's involvement in the coordination sphere. In related aminopyridine complexes, new bands in the far-infrared region are attributed to the formation of metal-nitrogen (M-N) bonds. ekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is also instrumental in elucidating the structure of these complexes in solution. preprints.org The chemical shifts of the protons and carbons in the aminopyridine ligand are sensitive to the coordination environment. Changes in these shifts upon complexation can indicate the site of coordination and provide insights into the electronic effects of the metal center on the ligand. preprints.org

In studies of related 3-aminopyridine (B143674) complexes, X-ray diffraction has been employed to determine the precise three-dimensional structure, including bond lengths and angles between the metal and the ligand. tubitak.gov.trresearchgate.netelsevierpure.com For example, in complexes of 3-aminopyridine with cobalt and nickel, the ligand has been shown to act as a bridge between metal centers, forming polymeric chains. researchgate.netelsevierpure.com

Table 1: Expected Spectroscopic Changes upon Complexation of Aminopyridines

| Spectroscopic Technique | Observed Change | Reference |

| Infrared (IR) | Shift in N-H and pyridine ring stretching vibrations. Appearance of new M-N bands. | ekb.eg |

| ¹H and ¹³C NMR | Changes in chemical shifts of ligand protons and carbons. | preprints.org |

| X-ray Diffraction | Determination of bond lengths, bond angles, and overall molecular geometry. | tubitak.gov.trresearchgate.net |

Applications in Materials Science Research (excluding industrial production)

The bifunctional nature of this compound, with its two reactive amino groups and the coordinating pyridine nitrogen, makes it an attractive candidate for the synthesis of novel polymers and framework materials in a research context. While specific examples utilizing this compound are not prevalent in the search results, the broader class of aminopyridines is recognized for its potential in constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.netelsevierpure.com

The ability of aminopyridines to act as linkers between metal centers can lead to the formation of one-, two-, or three-dimensional networks. researchgate.netelsevierpure.com These materials are of significant academic interest due to their potential applications in areas such as gas storage, catalysis, and sensing. The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the aminopyridine ligand. For instance, the use of 3-aminopyridine as a co-ligand has been shown to create polymeric chains with metal ions like Ni(II) and Co(II). researchgate.netelsevierpure.com

The amino groups on the phenyl ring of this compound offer additional sites for chemical modification, allowing for the creation of more complex and functionalized materials. These groups can be used to graft the molecule onto surfaces or to introduce other functional moieties that can tailor the properties of the final material.

Contributions to General Heterocyclic Chemical Synthesis as a Building Block

The this compound scaffold serves as a versatile starting material for the synthesis of more complex heterocyclic compounds. mdpi.comnih.govmdpi.com The presence of multiple reactive sites—the two amino groups and the pyridine ring—allows for a variety of chemical transformations, leading to the construction of fused ring systems and other novel heterocyclic architectures.

Aminopyridines are a well-established class of building blocks in organic synthesis. lifechemicals.com They can undergo a range of reactions, including electrophilic substitution on the pyridine ring and reactions involving the amino groups, such as acylation, alkylation, and diazotization. For instance, the Vilsmeier-Haack reaction can be used to introduce a carbaldehyde group onto the pyridine ring of related compounds, which can then be further elaborated into other functional groups or used in cyclization reactions. researchgate.net

The amino groups can participate in condensation reactions with various electrophiles to form new heterocyclic rings. For example, reaction with dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. The synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from a related aminopyridine derivative. nih.govmdpi.com These complex heterocyclic systems are often investigated for their potential biological activities. researchgate.netnih.govresearchgate.net

Table 2: Key Reactions of Aminopyridines in Heterocyclic Synthesis

| Reaction Type | Reagents/Conditions | Resulting Structure/Functionality | Reference |

| Electrophilic Substitution | e.g., Vilsmeier-Haack (POCl₃, DMF) | Introduction of functional groups (e.g., -CHO) onto the pyridine ring. | researchgate.net |

| Condensation with Dicarbonyls | e.g., β-ketoesters, 1,3-diketones | Formation of fused heterocyclic rings (e.g., pyrimidines). | mdpi.com |

| Cyclization Reactions | Various, often intramolecular | Construction of complex, polycyclic heterocyclic systems. | nih.govmdpi.com |

| Acylation/Sulfonylation | Acid chlorides, sulfonyl chlorides | Modification of the amino groups to introduce new functional moieties. | researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

Traditional methods for constructing pyridine (B92270) rings, such as the Hantzsch synthesis, often involve multiple steps and require specific precursor molecules. youtube.com Future research will likely pivot towards more novel and efficient strategies that offer access to the 4-(3-aminophenyl)pyridin-3-amine core with greater atomic economy and step efficiency.

Unconventional approaches ripe for exploration include:

Transition-Metal Catalyzed Annulations: Methodologies like the Rh(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes could provide a direct route to highly substituted pyridines. rsc.org Adapting such [2+2+2] cycloadditions could enable the rapid assembly of the core structure from simpler, readily available fragments. youtube.com

C-H Activation/Functionalization: Direct C-H functionalization represents a powerful tool for streamlining synthesis by avoiding the pre-functionalization of starting materials. Future work could focus on developing selective C-H amination or arylation reactions on a pyridine or aniline (B41778) precursor to forge the key bonds of the target molecule. This aligns with the broader goal of developing site-selective functionalization of N-heteroarenes. nih.gov

Photocatalysis and Radical-Mediated Reactions: The use of visible-light photocatalysis has opened new avenues for bond formation under mild conditions. Research into photocatalytic pathways, potentially involving nitrogen-centered radicals, could lead to novel disconnections and synthetic routes that are inaccessible through traditional thermal methods. nih.gov For instance, aza-pinacol rearrangements initiated by photocatalysis have been shown to produce complex nitrogen-containing rings. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. For the this compound scaffold, which has been identified as a core for potent kinase inhibitors, these computational tools offer a pathway to accelerated and more targeted drug discovery. nih.govnih.gov

Future research directions include:

Generative Models for Novel Derivatives: AI algorithms can be trained on vast chemical datasets to generate novel molecular structures based on the this compound scaffold. These models can explore a much larger chemical space than traditional medicinal chemistry approaches, proposing derivatives with optimized properties.

Predictive Modeling of Bioactivity and Pharmacokinetics: ML models can be developed to predict the biological activity of new derivatives against specific targets, such as Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov Furthermore, AI can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles for synthesis and experimental testing. biointerfaceresearch.com This computational pre-screening reduces the time and cost associated with drug development.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target derivative and propose viable synthetic pathways. This can assist chemists in identifying the most efficient and cost-effective routes, potentially highlighting unconventional strategies that might otherwise be overlooked.

Advanced Mechanistic Studies of Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to developing robust, efficient, and selective synthetic methods. While various methods exist for synthesizing aminopyridines, the precise mechanisms are not always fully elucidated. nih.govorgsyn.org Advanced mechanistic studies are crucial for optimizing existing transformations and inventing new ones applicable to the this compound framework.

Key areas for future investigation are:

Computational Mechanistic Elucidation: High-level Density Functional Theory (DFT) calculations can be employed to map out the complete energy profiles of potential reaction pathways. biointerfaceresearch.com This can help identify rate-determining steps, transition state geometries, and key intermediates, providing insights into the sources of selectivity. For example, understanding the factors that control the C4-selectivity in pyridine amination is critical for efficient synthesis. nih.gov

In-situ Spectroscopic Analysis: Techniques such as reaction calorimetry, and in-situ IR and NMR spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. This experimental data is invaluable for validating proposed mechanisms and identifying unexpected reaction behavior or transient species.

Kinetics and Isotope Effect Studies: Detailed kinetic analysis and the measurement of kinetic isotope effects can provide definitive evidence for proposed mechanisms, such as distinguishing between different C-H activation pathways or nucleophilic aromatic substitution (SNH) steps. nih.gov

Development of Environmentally Sustainable Synthetic Processes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com Future research on the synthesis of this compound and its derivatives must prioritize the development of environmentally sustainable processes. rasayanjournal.co.innih.gov

Promising avenues for green synthetic development include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, are inherently green due to reduced solvent waste, fewer purification steps, and higher atom economy. rasayanjournal.co.in Designing an MCR for the this compound core would be a significant step towards a sustainable synthesis.

Use of Greener Solvents and Catalysts: Research should focus on replacing hazardous solvents with more benign alternatives like water, ethanol (B145695), or solvent-free reaction conditions. ijcrcps.com The development and use of recyclable heterogeneous catalysts, such as magnesium oxide nanoparticles, can also simplify product purification and reduce waste. researchgate.net

The table below, based on findings for similar heterocyclic syntheses, illustrates the potential advantages of green chemistry approaches. nih.gov

| Method | Reaction Time | Yield (%) | Environmental Impact |

| Conventional Heating | 6 - 9 hours | 73 - 84% | Higher energy consumption, potential for hazardous solvents. |

| Microwave Irradiation | 5 - 7 minutes | 90 - 94% | Lower energy consumption, faster throughput. |

This comparative data underscores the significant efficiency and environmental benefits that can be realized by shifting towards modern, sustainable synthetic methodologies. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-Aminophenyl)pyridin-3-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions using α-bromoacetophenone derivatives and substituted anilines. For example:

React α-bromo-4-(methylsulfonyl)acetophenone with aniline derivatives (e.g., p-toluidine) in anhydrous methanol with NaHCO₃ to form intermediate ketones.

Condense the intermediate with 2-aminopyridine analogs in isopropyl alcohol at 80°C using ZnI₂ as a catalyst to yield imidazo[1,2-a]pyridin-3-amine derivatives .

- Key Characterization : Use NMR (¹H/¹³C) and HRMS to confirm structural integrity, as demonstrated for analogous compounds .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm). For derivatives, substituents like methyl groups appear at δ 2.1–2.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. For example, a derivative with m/z 349.1983 ([M+H]⁺) showed a 0.4 ppm deviation .

Q. Which computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic structure:

Optimize geometry using a basis set like 6-31G(d).

Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer :

- Catalytic Control : Use ZnI₂ to direct cyclization in imidazo[1,2-a]pyridine formation, minimizing byproducts .

- Substituent Effects : Electron-donating groups (e.g., methyl) on pyridine rings enhance regioselectivity by stabilizing transition states .

Q. What strategies resolve contradictory spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare XRD data (e.g., SHELX-refined structures) with DFT-optimized geometries to resolve bond-length discrepancies .

- Dynamic NMR : Detect tautomerism or conformational flexibility causing split signals in aromatic regions .

Q. How can reaction mechanisms involving this compound be studied using computational chemistry?

- Methodological Answer :

Perform transition-state analysis with Gaussian or ORCA software using M06-2X/6-311++G(d,p).

Calculate activation energies for key steps (e.g., cyclization) and compare with experimental kinetics .

Q. What methodologies optimize the yield of this compound derivatives under catalytic conditions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst Loading : 30 mol% ZnI₂ increases cyclization efficiency to >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.